molecular formula C8H6F2O3 B1598668 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione CAS No. 480438-97-9

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione

Cat. No.: B1598668
CAS No.: 480438-97-9
M. Wt: 188.13 g/mol
InChI Key: RBNCWOLHQIFKHV-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It has been reported that similar compounds, such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This suggests that 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of ferrocyanide oxidation suggests that it may impact electron transport chain processes .

Result of Action

Similar compounds have shown cytotoxic activity against human cultured tumor and normal cells , suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This interaction suggests that this compound may influence mitochondrial function and energy production.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied. It has shown cytotoxic activity against human cultured tumor and normal cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with electron transport particles can impact cellular respiration and energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to partially inhibit the oxidation of ferrocyanide in electron transport particles indicates its role in modulating mitochondrial activity. Additionally, its interaction with N,N,N’,N’-tetramethylalkyl diamines to form ionic adducts has been investigated .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting the oxidation of ferrocyanide in electron transport particles highlights its impact on mitochondrial metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carbaldehyde with difluoroacetic acid in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Furan-2-carbaldehyde+Difluoroacetic acidThis compound\text{Furan-2-carbaldehyde} + \text{Difluoroacetic acid} \rightarrow \text{this compound} Furan-2-carbaldehyde+Difluoroacetic acid→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione is unique due to its specific combination of a furan ring and two fluorine atoms, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-1-(furan-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNCWOLHQIFKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398926
Record name 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-97-9
Record name 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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